molecular formula C59H94N14O19 B607553 Friulimicin B CAS No. 239802-15-4

Friulimicin B

Número de catálogo: B607553
Número CAS: 239802-15-4
Peso molecular: 1303.5 g/mol
Clave InChI: HVYFVLAUKMGKHL-USKUEUQVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Actividad Biológica

Friulimicin B is a cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis. It has garnered attention due to its potent antibacterial activity against a range of gram-positive bacteria, including multidrug-resistant strains. This article explores the biological activity of this compound, detailing its mechanism of action, structural characteristics, and relevant research findings.

Structural Characteristics

This compound consists of a macrocyclic decapeptide core linked to a branched-chain fatty acid. Its amphiphilic nature, characterized by an overall negative charge, enhances its solubility in water and its interaction with bacterial membranes. The presence of calcium ions (Ca2+\text{Ca}^{2+}) is crucial for its antimicrobial activity, facilitating the formation of complexes that are essential for its function .

The primary mechanism by which this compound exerts its antibacterial effects involves the inhibition of cell wall biosynthesis. It forms a calcium-dependent complex with the bactoprenol phosphate carrier (C55-P), disrupting the cycle of cell wall precursor synthesis. This unique target distinguishes this compound from other antibiotics like daptomycin, which primarily disrupt membrane integrity .

Antibacterial Spectrum

This compound demonstrates strong cidal activity against various gram-positive pathogens, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Enterococci
  • Obligate anaerobes

Its effectiveness against these resistant strains highlights its potential as a therapeutic agent in clinical settings .

In Vitro Studies

In vitro studies have showcased this compound's ability to inhibit the growth of sensitive strains such as Bacillus subtilis. These studies typically involve bioassays where cultures are incubated on defined media and evaluated for zones of inhibition, indicating antibacterial activity .

Biosynthetic Gene Cluster Analysis

The biosynthetic gene cluster responsible for this compound production has been sequenced and analyzed. This cluster contains genes for peptide synthetases and proteins involved in the synthesis of nonproteinogenic amino acids critical for the antibiotic's structure. Understanding this biosynthetic pathway is essential for potential genetic engineering applications aimed at enhancing production yields or modifying antibiotic properties .

Comparative Activity Table

AntibioticTarget PathogenMechanism of ActionResistance Profile
This compoundGram-positive bacteriaInhibition of cell wall synthesisEffective against MRSA
DaptomycinGram-positive bacteriaMembrane depolarizationResistance observed in some strains
VancomycinGram-positive cocciInhibition of cell wall synthesisResistance in enterococci

Propiedades

Key on ui mechanism of action

Friulimicin B, in the presence of calcium, forms a complex with a lipid carrier that acts in cell wall biosynthesis and which is not targeted by other antibiotics currently in use. Friulimicin B appears to block two essential pathways in the cell envelope and the complexes formed prevent the formation of a functional cell wall.

Número CAS

239802-15-4

Fórmula molecular

C59H94N14O19

Peso molecular

1303.5 g/mol

Nombre IUPAC

(2S)-2-[(3S,4S,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid

InChI

InChI=1S/C59H94N14O19/c1-30(2)19-14-12-10-8-9-11-13-15-22-41(75)65-35(25-40(61)74)52(84)71-49-34(7)64-53(85)39-21-18-24-73(39)57(89)46(31(3)4)69-56(88)48(33(6)60)68-43(77)29-63-50(82)36(26-44(78)79)66-42(76)28-62-51(83)37(27-45(80)81)67-55(87)47(32(5)59(91)92)70-54(86)38-20-16-17-23-72(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H2,61,74)(H,62,83)(H,63,82)(H,64,85)(H,65,75)(H,66,76)(H,67,87)(H,68,77)(H,69,88)(H,70,86)(H,71,84)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32-,33+,34-,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1

Clave InChI

HVYFVLAUKMGKHL-USKUEUQVSA-N

SMILES

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C

SMILES isomérico

C[C@H]1[C@@H](C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)[C@@H](C)N)CC(=O)O)CC(=O)O)[C@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)C/C=C\CCCCCCCC(C)C

SMILES canónico

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Friulimicin B

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Friulimicin B
Reactant of Route 2
Friulimicin B
Reactant of Route 3
Friulimicin B
Reactant of Route 4
Friulimicin B
Reactant of Route 5
Friulimicin B
Reactant of Route 6
Friulimicin B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.